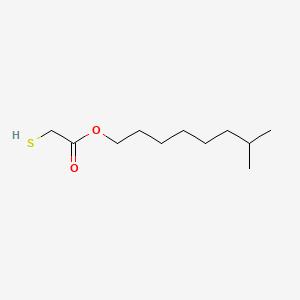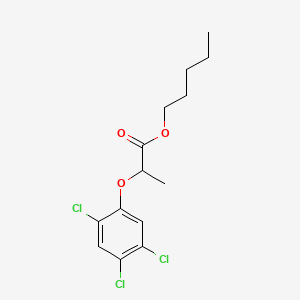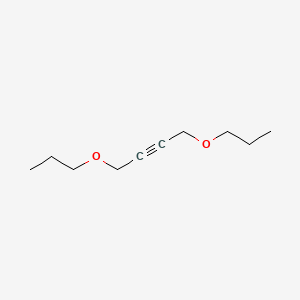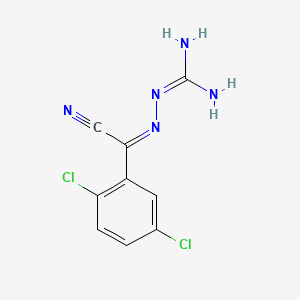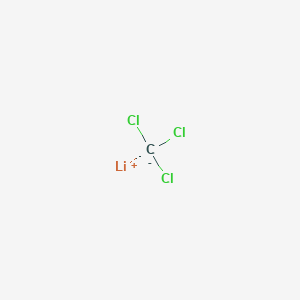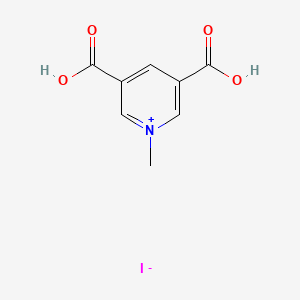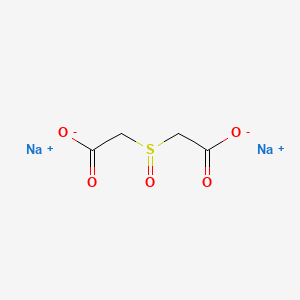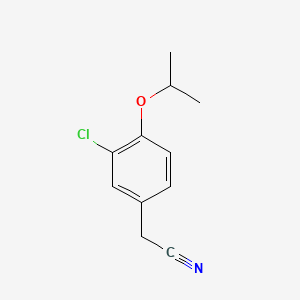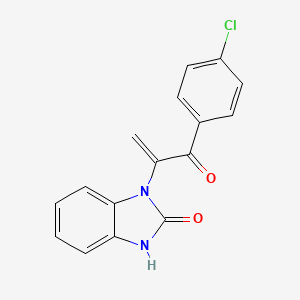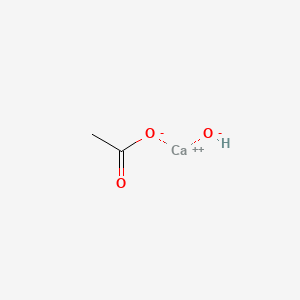
4-(Allyloxy)-3,5-dibromobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Allyloxy)-3,5-dibromobenzene is an organic compound characterized by the presence of an allyloxy group (-OCH2CH=CH2) attached to a benzene ring that is also substituted with two bromine atoms at the 3 and 5 positions. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,5-dibromobenzoic acid or 3,5-dibromobenzene as the starting materials.
Allylation Reaction: The key step involves the allylation of the starting material using an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., potassium carbonate) to introduce the allyloxy group.
Purification: The product is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, such as converting the allyloxy group to an aldehyde or carboxylic acid.
Reduction: Reduction reactions can be performed to reduce the bromine atoms to hydrogen atoms, resulting in the formation of 4-(allyloxy)benzene.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used.
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: 4-(Allyloxy)benzaldehyde or 4-(Allyloxy)benzoic acid.
Reduction Products: 4-(Allyloxy)benzene.
Substitution Products: Various derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
4-(Allyloxy)-3,5-dibromobenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the production of materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism by which 4-(Allyloxy)-3,5-dibromobenzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
4-(Allyloxy)benzaldehyde: Similar structure but with an aldehyde group instead of bromine atoms.
3,5-Dibromophenol: Similar bromine substitution pattern but with a hydroxyl group instead of the allyloxy group.
Propiedades
Número CAS |
84852-59-5 |
|---|---|
Fórmula molecular |
C9H8Br2O |
Peso molecular |
291.97 g/mol |
Nombre IUPAC |
1,3-dibromo-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H8Br2O/c1-2-6-12-9-7(10)4-3-5-8(9)11/h2-5H,1,6H2 |
Clave InChI |
WPIGGJYGGJHEJB-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=C(C=CC=C1Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


